2-(4-methoxyphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide
Description
The compound 2-(4-methoxyphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide (molecular formula: C₁₉H₁₈N₄O₂S₂; molecular weight: 398.5 g/mol) is a heterocyclic derivative combining a triazolo-thiazole core with a thiophene substituent and a 4-methoxyphenyl acetamide side chain . Its synthesis involves multi-step reactions, likely utilizing click chemistry or copper-catalyzed azide-alkyne cycloaddition (CuAAC) based on analogous methods described for related triazolo-thiazole derivatives .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-25-15-6-4-13(5-7-15)11-17(24)20-9-8-14-12-27-19-21-18(22-23(14)19)16-3-2-10-26-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTNAYPXSGDGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide typically involves multiple steps. One common approach is the Pd(II)-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction yields a series of 2-substituted benzo[b]thiophenes, which can then be further modified to introduce the methoxyphenyl and thiazolotriazole groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce a variety of functional groups.
Scientific Research Applications
2-(4-methoxyphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
N-[2-(4-Methoxyphenyl)-1,3-Thiazol-5-yl]Acetamide Derivatives
Compound 9e (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide) shares the 4-methoxyphenyl-thiazole-acetamide motif with the target compound. However, 9e incorporates a benzodiazole-phenoxymethyl-triazole extension, enhancing π-π stacking interactions in enzymatic binding pockets. This modification results in improved solubility and binding affinity compared to simpler triazolo-thiazole systems .
Triazolo-Thiadiazole Derivatives
The compound N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC₅₀: 42 ± 1 nM against CDK5/p25) features a triazolo-thiadiazole core instead of triazolo-thiazole.
Substituent Variations
Alkoxy Group Modifications
- 2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (): Replacing the methoxy group with ethoxy increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Thiophene vs. Phenyl Substituents
- 2-((4-Allyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(3,5-Dimethoxyphenyl)Acetamide (): This compound retains the thiophene moiety but replaces the triazolo-thiazole core with a triazole-thioacetamide system. The allyl group introduces steric bulk, which could hinder binding to flat enzymatic active sites compared to the more planar triazolo-thiazole scaffold in the target compound .
Key Findings and Implications
Structural Flexibility : The triazolo-thiazole core in the target compound offers a balance between planarity (for enzymatic interactions) and metabolic stability, outperforming triazolo-thiadiazole derivatives in longevity but requiring optimization for target affinity .
Substituent Effects :
- 4-Methoxyphenyl : Enhances electron-donating capacity and hydrophobic interactions, critical for binding to kinases or receptors with aromatic pockets .
- Thiophene : Introduces sulfur-mediated interactions (e.g., with cysteine residues) and modulates electronic properties, distinguishing it from purely phenyl-based analogues .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer and antimicrobial activities.
Structure and Synthesis
The compound features a 1,2,4-triazole core fused with a thiophene ring and a thiazole moiety. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets. The synthesis typically involves multi-step reactions that include the formation of the triazole and thiazole rings through cyclization reactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole and triazole derivatives, which often serve as scaffolds for designing new anticancer agents. The following table summarizes some relevant findings regarding the anticancer activity of related compounds:
Case Studies
- Almasirad et al. (2016) reported the synthesis of various 1,3,4-thiadiazole derivatives and evaluated their anticancer activity against several human cancer cell lines including HL-60 and SK-OV-3. The best-performing compound exhibited an IC50 value of 19.5 µM against the SK-OV-3 cell line .
- Yang et al. (2012) demonstrated that compounds with methoxy substitutions on phenyl rings showed significant activity against breast cancer cell lines (MCF-7), with IC50 values as low as 0.28 µg/mL, indicating strong antiproliferative effects .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been extensively studied. These compounds exhibit activity against various pathogens due to their ability to inhibit key enzymes or disrupt cellular processes.
Summary of Antimicrobial Findings
| Compound Type | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Triazole Derivative | MRSA | 0.046 µM | |
| Thiadiazole Hybrid | E. coli | 0.125 µg/mL | |
| Triazolo-Thiadiazole | S. aureus | 0.68 µM |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many triazoles function by inhibiting enzymes critical for cell proliferation and survival in cancer cells.
- Disruption of Cellular Integrity : Antimicrobial properties are often linked to the ability to disrupt bacterial cell walls or interfere with metabolic pathways.
Q & A
Q. What are the optimal synthetic routes for 2-(4-methoxyphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide, and how can reaction yields be maximized?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-thiazole core. Key steps include:
- Cyclocondensation : Reacting thiophene-2-carbaldehyde with thiosemicarbazide under reflux in ethanol to form the thiazole precursor.
- Triazole Formation : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring .
- Acetamide Coupling : Reacting the intermediate with 2-(4-methoxyphenyl)acetyl chloride in dimethylformamide (DMF) with triethylamine as a base .
Optimization : Yields (>70%) are achieved by controlling temperature (60–80°C), using anhydrous solvents, and monitoring reactions via TLC/HPLC .**
Q. How can researchers confirm the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., methoxy protons at δ 3.8 ppm, thiophene protons at δ 7.1–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 454.2) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .
Q. What strategies improve the compound’s solubility and stability in preclinical formulations?
- Co-solvent Systems : Use DMSO:PBS (1:4) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Lyophilization : Stabilize the compound for long-term storage by freeze-drying with cryoprotectants (e.g., trehalose) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable IC50_{50}50 values in anticancer assays) be resolved?
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC (e.g., 5–25 μM) may arise from differing ATP concentrations in cell viability assays .
- Orthogonal Validation : Confirm results using multiple assays (e.g., apoptosis via flow cytometry and caspase-3 activation) .
Q. What methodologies elucidate the compound’s mechanism of action in modulating biological targets?
- Molecular Docking : Predict binding to kinase domains (e.g., EGFR or MAPK) using AutoDock Vina, focusing on the triazolo-thiazole core’s interaction with catalytic lysine residues .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to purified targets (e.g., K = 120 nM for EGFR) .
- Gene Knockdown Studies : Use siRNA to silence suspected targets and assess changes in activity .
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
- pH Stability Tests : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8). Degradation >20% at pH 2.0 suggests enteric coating is needed for oral administration .
- Metabolic Stability : Liver microsome assays reveal CYP3A4-mediated oxidation of the methoxyphenyl group, necessitating prodrug strategies .
Q. What structural modifications enhance selectivity for specific biological targets?
Systematic SAR studies suggest:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Thiophene → Fluorophenyl | Increased kinase inhibition (IC ↓ 40%) | |
| Methoxy → Nitro | Improved solubility but reduced potency (IC ↑ 3x) | |
| Ethyl spacer → Propyl | Reduced off-target binding (Selectivity index ↑ 2.5x) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
